molecular formula C25H33ClN2O4 B13385563 (S)-N1-Fmoc-1-Boc-pentane-1,5-diamine Hydrochloride

(S)-N1-Fmoc-1-Boc-pentane-1,5-diamine Hydrochloride

Cat. No.: B13385563
M. Wt: 461.0 g/mol
InChI Key: XTDFFDJUDIORFU-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a tert-butyl ester, and an aminohexanoate moiety. It is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the esterification of the carboxylic acid with tert-butyl alcohol. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptide chains, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to yield the free amino group, allowing for further functionalization or biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclobutylacetic acid
  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Uniqueness

What sets (S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride apart from similar compounds is its specific combination of functional groups, which provides a unique balance of stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where precise control over chemical reactivity is required .

Properties

Molecular Formula

C25H33ClN2O4

Molecular Weight

461.0 g/mol

IUPAC Name

tert-butyl 6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride

InChI

InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H

InChI Key

XTDFFDJUDIORFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

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